molecular formula C18H28BNO3 B1415487 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol CAS No. 2088248-95-5

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol

Cat. No.: B1415487
CAS No.: 2088248-95-5
M. Wt: 317.2 g/mol
InChI Key: VQPVMQHWVVDMFQ-UHFFFAOYSA-N
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Description

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a boronic ester-containing piperidine derivative characterized by a piperidin-4-ol scaffold substituted at the nitrogen with a benzyl group. The benzyl group is further functionalized at the para-position with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound combines the boronic ester’s utility in Suzuki-Miyaura cross-coupling reactions (a cornerstone of modern organoboron chemistry ) with the piperidine ring’s versatility in medicinal chemistry.

Key structural features:

  • Boronic ester: Enables participation in palladium-catalyzed cross-couplings for biaryl synthesis.
  • Piperidin-4-ol: Provides a rigid scaffold with hydrogen-bond donor/acceptor capabilities.
  • N-Benzyl substitution: Modifies steric and electronic properties compared to simpler piperidine derivatives.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPVMQHWVVDMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Pathways Overview

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol primarily involves two key stages:

The general approach employs cross-coupling reactions, boronic ester synthesis, and subsequent oxidation or substitution steps to attach the piperidin-4-ol fragment.

Preparation of the Boronic Ester Intermediate

2.1. Synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Ester

The precursor boronic ester is synthesized via the borylation of 4-bromophenyl derivatives using diboron reagents, such as bis(pinacolato)diboron, under catalytic conditions.

Reaction Step Reagents & Conditions Reference / Source Remarks
Borylation of 4-bromophenyl derivatives Bis(pinacolato)diboron, Pd(dppf)Cl₂, potassium acetate, DMSO, 80°C , Typical Suzuki-Miyaura borylation; high yield, regioselective.
Purification Column chromatography Ensures high purity for subsequent steps.

Research Findings:
The use of palladium catalysis with bis(pinacolato)diboron is well-established for synthesizing phenylboronic esters with high efficiency and selectivity. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced as a protecting group for boron, facilitating subsequent coupling reactions.

Functionalization to Attach the Piperidin-4-ol Moiety

3.1. Cross-Coupling with Piperidin-4-ol Derivatives

The phenylboronic ester undergoes a Suzuki-Miyaura coupling with a suitable halogenated piperidin-4-ol precursor, typically a halogenated piperidin-4-ol or its protected form.

Reaction Step Reagents & Conditions Reference / Source Remarks
Coupling of boronic ester with halogenated piperidin-4-ol Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C , Facilitates formation of the C–C bond between phenyl and piperidine.
Deprotection & Hydroxylation Acidic or basic hydrolysis Converts protected hydroxyl groups to free piperidin-4-ol.

Research Findings:
The Suzuki coupling is highly effective in forming the key C–C bond, with reaction conditions optimized to prevent over-reaction or side products. The choice of base and solvent influences yield and purity.

Post-Synthesis Modifications and Purification

Following the coupling, purification involves column chromatography or recrystallization to isolate the target compound. Characterization confirms the structure via NMR, MS, and IR spectroscopy.

Purification Method Notes Reference / Source
Column chromatography Using silica gel with suitable solvent systems ,
Recrystallization From ethanol or ethyl acetate

Summary of Key Data

Parameter Value / Description Source / Reference
Molecular Formula C19H30BNO3
Molecular Weight 331.3 g/mol
Key Reagents Bis(pinacolato)diboron, Pd catalysts, halogenated piperidin-4-ol
Typical Reaction Conditions 80°C, inert atmosphere, polar aprotic solvents ,,

Notable Research Findings

  • The use of diboron reagents with palladium catalysis is crucial for efficient boronic ester synthesis.
  • Cross-coupling reactions are optimized with specific ligands and bases to enhance selectivity.
  • Protecting groups on hydroxyl functionalities of piperidin-4-ol derivatives are often employed to prevent side reactions during coupling.
  • Purification techniques significantly influence the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its piperidine core is known for enhancing bioavailability and pharmacological activity.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro studies showed that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific targeting of cancer cells through the dioxaborolane moiety enhances its effectiveness as a chemotherapeutic agent .
  • Neuroprotective Effects : The compound has been investigated for neuroprotective applications. Studies demonstrated its ability to mitigate oxidative stress in neuronal cells, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol serves as a valuable intermediate in organic synthesis. Its boron-containing group allows for unique reactivity patterns.

Synthesis Applications

  • Cross-Coupling Reactions : The presence of the dioxaborolane group makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds that are crucial in synthesizing complex organic molecules .
  • Functionalization of Aromatic Compounds : This compound can be used to functionalize aromatic rings through electrophilic substitution reactions, expanding the library of available aromatic compounds for further chemical transformations .

Material Science

In material science, the compound's boron content allows for its use in developing advanced materials.

Material Properties

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from or containing boron compounds exhibit improved flame retardancy and thermal resistance .
  • Nanocomposites : The compound has been explored as a filler in nanocomposite materials, which can improve electrical conductivity and mechanical strength due to the unique properties imparted by the boron atom .

Catalysis

The catalytic properties of this compound have also been investigated.

Catalytic Applications

  • Borylation Reactions : This compound acts as a catalyst in borylation reactions, facilitating the introduction of boron into organic substrates. This reaction is pivotal in synthesizing organoboron compounds, which are important intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic acid pinacol ester group can interact with enzymes and receptors, modulating their activity. This interaction is crucial in its applications in drug development, where it can inhibit specific enzymes or alter receptor functions .

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Reactivity/Applications
Target : 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol C₁₈H₂₈BNO₃ 317.2 N-Benzyl group with para-boronate; hydroxyl at C4 Suzuki coupling applications; pharmaceutical intermediate
1-Methyl-4-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]piperidin-4-ol (PC-1488) C₁₈H₂₈BNO₃ 317.2 N-Methyl group; boronate at piperidine C4 position Reduced steric hindrance at nitrogen; potential solubility advantages
1-{[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol C₁₇H₂₄BNO₄ 317.2 (approx.) Carbonyl linkage instead of methylene Susceptible to hydrolysis; lower thermal stability
1-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol C₁₅H₂₄BNO₃ 289.19 5-membered pyrrolidine ring; hydroxyl at C3 Enhanced conformational flexibility; reduced basicity
1-Cyclopropyl-4-{[4-(tetramethyl-dioxaborolan-2-yl)phenyl]methyl}piperazine C₂₀H₃₀BN₃O₂ 363.3 Piperazine ring; cyclopropyl substituent Improved solubility; applications in kinase inhibitor design

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions: The target compound’s boronate group participates efficiently in Suzuki-Miyaura couplings due to the electron-deficient nature of the dioxaborolane ring and the steric accessibility of the para-substituted phenyl group .

Stability and Solubility :

  • The carbonyl-linked analog (CAS 1100094-82-3) exhibits lower hydrolytic stability compared to the methylene-linked target compound, limiting its utility in aqueous reaction conditions .
  • Piperazine derivatives (e.g., CAS 2246633-32-7) show enhanced solubility in polar solvents due to the additional nitrogen atom, making them preferable for biological assays .

Biological Relevance :

  • Piperidin-4-ol derivatives are common in CNS drug discovery (e.g., haloperidol analogs), where the hydroxyl group facilitates target binding . The target compound’s boronate group could enable prodrug strategies or PET tracer development.
  • Pyrrolidine analogs (e.g., EN300-6733011) may exhibit faster metabolic clearance due to reduced ring size, affecting pharmacokinetic profiles .

Biological Activity

Overview

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine moiety linked to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane. The unique structural characteristics suggest various interactions with biological targets, making it a candidate for further pharmacological evaluation.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H26BNO2
Molecular Weight287.21 g/mol
CAS Number852227-97-5
InChI KeyIIUXWPXCCXVCPD-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing boron atoms often exhibit unique reactivity and binding properties due to the Lewis acidity of boron. This feature can facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of key enzymes or receptors.

Case Studies and Research Findings

  • Inhibition of PI3K Pathway : Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. For instance, compounds similar to this compound have been tested for their IC50 values against PI3Kδ and PI3Kα isoforms. In one study, a related compound demonstrated an IC50 value of 0.47 µM against PI3Kδ, indicating strong inhibitory potential .
  • Cell Proliferation Studies : In vitro assays assessing the effect on B lymphocyte proliferation revealed that certain piperidine derivatives exhibited IC50 values as low as 20 nM, suggesting potent anti-proliferative effects . Such findings emphasize the potential therapeutic applications of these compounds in diseases characterized by uncontrolled cell growth.
  • Metabolic Stability : The presence of the tetramethyl dioxaborolane group has been linked to enhanced metabolic stability in human microsomes compared to other structural analogs . This stability is crucial for drug development as it may lead to longer half-lives and improved bioavailability.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Suzuki-Miyaura Coupling : Introduce the tetramethyl-1,3,2-dioxaborolane group to a halogenated benzyl precursor using palladium catalysts under inert conditions (e.g., N₂ atmosphere) .

Reductive Amination : React the boronate-containing benzaldehyde derivative with piperidin-4-ol under hydrogenation or sodium cyanoborohydride conditions to form the C–N bond .

Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm the presence of the tetramethyl-dioxaborolane group (distinct 11^{11}B and 1^{1}H signals at δ ~1.3 ppm for methyl groups) and piperidin-4-ol backbone (hydroxyl proton at δ ~1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can crystallographic data resolve contradictions in ligand-binding mechanisms for piperidin-4-ol derivatives?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., retinol-binding proteins or viral proteases) at 1.3–1.7 Å resolution to map binding interactions .
  • Dynamic Analysis : Compare static crystal structures with molecular dynamics simulations to identify conformational changes in the piperidine ring or boron-containing moiety under physiological conditions .
  • Contradiction Resolution : Discrepancies in binding affinity (e.g., vs. non-boronate analogs) may arise from steric hindrance or boron-mediated hydrogen bonding; validate via mutagenesis or isothermal titration calorimetry (ITC) .

Advanced: What computational tools are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Virtual Screening : Use MOE or Schrödinger to generate a focused library of analogs by modifying the benzyl or piperidine substituents .
  • Pharmacophore Modeling : Prioritize derivatives with enhanced hydrogen-bonding capacity (via the hydroxyl group) or boron-mediated interactions .
  • ADMET Prediction : Predict logP (1.5–2.0), polar surface area (~35–40 Ų), and metabolic stability using SwissADME or ADMETlab .

Advanced: How can researchers optimize selectivity for enzymes like sphingosine kinase 1 (SK1) using this scaffold?

Methodological Answer:

  • Selective Modifications : Replace the tetramethyl-dioxaborolane group with bioisosteres (e.g., carboxylates) to reduce off-target effects .
  • SAR Analysis : Test analogs with varying alkyl chain lengths on the benzyl group; longer chains (e.g., octylphenethyl) enhance SK1 selectivity by 15-fold .
  • Kinase Profiling : Validate selectivity using enzymatic assays (e.g., ADP-Glo™) against SK2 and related kinases .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the boron-containing moiety influence antiviral activity against SARS-CoV-2?

Methodological Answer:

  • Protease Inhibition : The boronate group mimics the tetrahedral transition state of viral protease substrates, competitively inhibiting Mpro^\text{pro} (IC₅₀ < 10 µM) .
  • Covalent Binding : Boron forms reversible covalent bonds with catalytic cysteine residues (e.g., Cys145 in SARS-CoV-2 Mpro^\text{pro}), confirmed by X-ray crystallography .
  • Resistance Profiling : Serial passage experiments in cell culture identify mutations (e.g., M49I) that reduce efficacy; counter with dual-target inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol

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